6-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
6-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of both hydroxymethyl and trifluoromethyl groups on the pyridinone ring imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable pyridinone precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical conditions . The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include formyl or carboxyl derivatives (oxidation), alcohols or amines (reduction), and various substituted pyridinones (substitution) .
Scientific Research Applications
6-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors . The hydroxymethyl group can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridin-2(1H)-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
6-(Hydroxymethyl)pyridin-2(1H)-one: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
6-(Hydroxymethyl)-4-methylpyridin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties and uses.
Uniqueness
The presence of both hydroxymethyl and trifluoromethyl groups in 6-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one imparts unique chemical properties, such as enhanced lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. These features make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H6F3NO2 |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
6-(hydroxymethyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-1-5(3-12)11-6(13)2-4/h1-2,12H,3H2,(H,11,13) |
InChI Key |
NXSUMUSMLZLCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CO)C(F)(F)F |
Origin of Product |
United States |
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